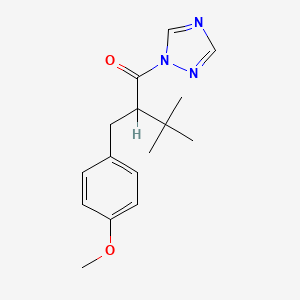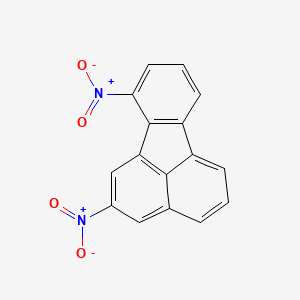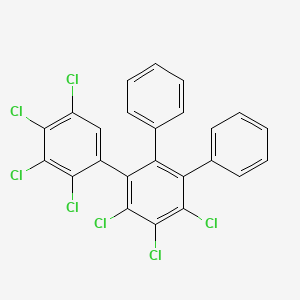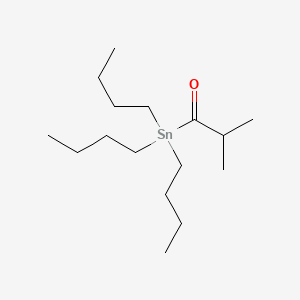
2-Methyl-1-(tributylstannyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(tributylstannyl)propan-1-one is an organotin compound with the molecular formula C16H34OSn. This compound is characterized by the presence of a tributylstannyl group attached to a methylpropanone backbone. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-(tributylstannyl)propan-1-one typically involves the reaction of 2-methylpropan-1-one with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Methylpropan-1-one+Tributyltin hydride→this compound
Analyse Chemischer Reaktionen
2-Methyl-1-(tributylstannyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(tributylstannyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential use in drug development, especially in the synthesis of pharmacologically active molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(tributylstannyl)propan-1-one involves the formation of a radical intermediate during its reactions. The tributylstannyl group stabilizes the radical intermediate, allowing for various transformations to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-1-(tributylstannyl)propan-1-one include other organotin compounds such as:
- Tributyltin chloride
- Tributyltin hydride
- 2-Methyl-1-(trimethylstannyl)propan-1-one
These compounds share similar reactivity patterns but differ in their specific applications and properties. This compound is unique due to its specific structure, which imparts distinct reactivity and stability.
Eigenschaften
CAS-Nummer |
104736-12-1 |
|---|---|
Molekularformel |
C16H34OSn |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2-methyl-1-tributylstannylpropan-1-one |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
UTIJVPGVVZFWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
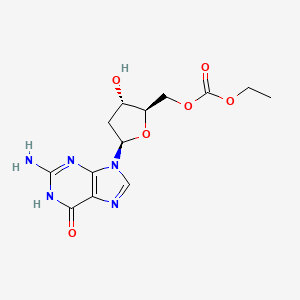
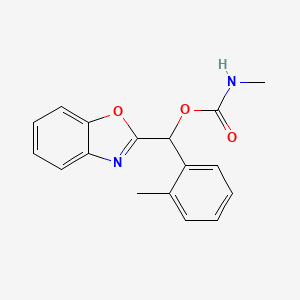
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
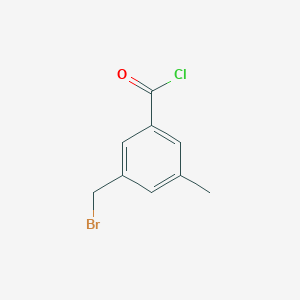
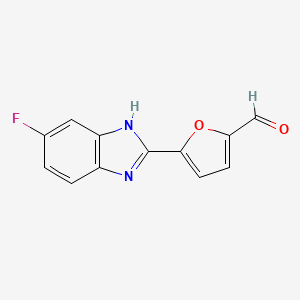
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)
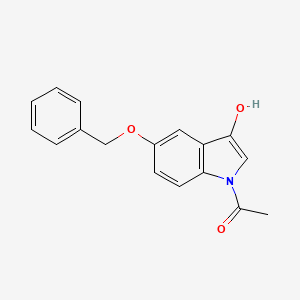
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
